(S)-Naproxen Ethyl-d5 Ester
Description
Properties
CAS No. |
1346617-42-2 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
263.348 |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1/i1D3,4D2 |
InChI Key |
URNAYRDBUUZOIU-NFFXRZFLSA-N |
SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Synonyms |
(αS)-6-Methoxy-α-methyl-2-naphthaleneacetic Acid Ethyl-d5 Ester; (S)-6-Methoxy-α-methyl-2-naphthaleneacetic Acid Ethyl-d5 Ester; (+)-(S)-Naproxen Ethyl-d5 Ester; (+)-Naproxen Ethyl-d5 Ester; Naproxen Ethyl-d5 Ester; |
Origin of Product |
United States |
Synthetic Methodologies for S Naproxen Ethyl D5 Ester
Strategies for Deuterium (B1214612) Incorporation into Ester Functionalities
The incorporation of a deuterated ethyl group onto the (S)-Naproxen backbone requires a strategic approach that ensures the deuterium labels are placed exclusively on the ester moiety. This is typically achieved by synthesizing the deuterated alcohol precursor first, followed by an esterification reaction.
The foundation of synthesizing (S)-Naproxen Ethyl-d5 Ester lies in the preparation of its core components: the deuterated alcohol and the chiral carboxylic acid.
Ethanol-d5 (B126515) (CD₃CD₂OH) is a deuterated form of ethyl alcohol where the five hydrogen atoms on the ethyl group have been replaced by deuterium. sigmaaldrich.com It is a crucial reagent for introducing the ethyl-d5 group. While specific industrial synthesis methods can be proprietary, common laboratory and commercial approaches involve the reduction of a deuterated carbonyl compound.
For instance, the reduction of deuterated acetic acid (CD₃COOD) or its corresponding ester with a powerful deuteride (B1239839) reducing agent, such as lithium aluminum deuteride (LiAlD₄), can yield ethanol-d6 (B42895) (CD₃CD₂OD). A subsequent protonolysis step (reaction with H₂O) can then selectively replace the deuterium on the hydroxyl group with a proton to yield the desired Ethanol-d5 (CD₃CD₂OH).
Table 1: Properties of Ethanol-d5
| Property | Value |
| CAS Number | 1859-08-1 chemicalbook.com |
| Molecular Formula | C₂HD₅O chemicalbook.com |
| Linear Formula | CD₃CD₂OH sigmaaldrich.com |
| Molecular Weight | 51.10 g/mol sigmaaldrich.com |
| Boiling Point | 78 °C (lit.) sigmaaldrich.com |
| Density | 0.871 g/mL at 25 °C (lit.) sigmaaldrich.com |
| Refractive Index | n20/D 1.358 (lit.) sigmaaldrich.com |
(S)-Naproxen, the active enantiomer of this non-steroidal anti-inflammatory drug (NSAID), must be synthesized with high optical purity. nih.gov Numerous asymmetric strategies have been developed to achieve this, moving beyond classical resolution of racemic mixtures. These methods focus on creating the chiral center stereoselectively.
Key asymmetric approaches include:
Asymmetric Hydrogenation: This method often involves the hydrogenation of an acrylic acid precursor using a chiral catalyst. For example, rhodium catalysts paired with chiral phosphine (B1218219) ligands have been successfully employed to achieve high enantioselectivity. nih.gov
Chiral Auxiliaries: A chiral auxiliary, such as (2R, 3R)-dimethyl tartrate, can be attached to a prochiral substrate. researchgate.net The auxiliary directs a subsequent reaction, like bromination and rearrangement, to occur stereoselectively. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. researchgate.net
Asymmetric Catalysis: Modern methods utilize transition metal catalysts with chiral ligands to perform enantioselective reactions. A notable example is the cobalt-catalyzed asymmetric Kumada cross-coupling of a racemic 2-halopropionate with a naphthyl Grignard reagent, which can produce (S)-Naproxen ester with high optical purity after recrystallization. google.com Another approach involves the iron-catalyzed Suzuki–Miyaura coupling. nih.gov
Table 2: Comparison of Selected Asymmetric Synthesis Methods for (S)-Naproxen
| Method | Key Reagents/Catalyst | Reported Yield | Optical Purity (e.e.) | Reference |
| Asymmetric Kumada Coupling | Cobalt/bisoxazoline chiral ligand | 43% (total) | >99% | google.com |
| Chiral Auxiliary | (2R, 3R)-dimethyl tartrate | 44% (total) | 94% | researchgate.net |
Once the two key precursors, (S)-Naproxen and Ethanol-d5, are available, they can be combined through an esterification reaction to form the final product.
The Fischer-Speier esterification is a classic and direct method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst. organic-chemistry.orgcerritos.edu In this case, (S)-Naproxen is treated with Ethanol-d5 in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). banglajol.infomasterorganicchemistry.com
The mechanism involves several equilibrium steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. chemistrysteps.comlibretexts.org
Nucleophilic Attack: The deuterated alcohol (Ethanol-d5) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.orglibretexts.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. libretexts.org
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group. libretexts.org
Deprotonation: The final deprotonation of the carbonyl group regenerates the acid catalyst and yields the final ester, this compound. chemistrysteps.comlibretexts.org
To drive the reaction toward the product side, Ethanol-d5 is typically used in large excess, or the water generated during the reaction is removed. organic-chemistry.orgchemistrysteps.com Studies on the synthesis of non-deuterated Naproxen (B1676952) esters via this method have reported high yields, often in the range of 81-86%. banglajol.info
Table 3: Typical Conditions for Fischer Esterification of Naproxen
| Parameter | Condition |
| Reactants | (S)-Naproxen, Ethanol-d5 |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | Reflux (~80°C) banglajol.info |
| Reaction Time | 2-4 hours banglajol.info |
| Key Strategy | Use of excess alcohol to drive equilibrium organic-chemistry.orgcerritos.edu |
While Fischer esterification is effective, its requirement for strong acid and high temperatures can sometimes pose a risk of side reactions or racemization of the chiral center. Alternative, milder methods can be employed to ensure the stereochemical integrity of the (S)-Naproxen is preserved.
One common alternative is to first convert the carboxylic acid into a more reactive derivative, such as an acyl chloride . (S)-Naproxen can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form (S)-Naproxenoyl chloride. This highly reactive intermediate can then react readily with Ethanol-d5, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. This reaction typically proceeds quickly and at lower temperatures, minimizing the risk of racemization.
Another pathway is the use of coupling reagents, as seen in the Steglich esterification . organic-chemistry.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing it to react with the alcohol under mild conditions. This method avoids the generation of water and the use of harsh acids. organic-chemistry.org
Esterification Reactions Employing Deuterated Reagents
Chiral Purity and Enantioselective Synthesis Considerations
The therapeutic efficacy of Naproxen is almost exclusively attributed to the (S)-enantiomer. Consequently, synthetic routes to its derivatives, including this compound, must be designed to ensure high enantiomeric excess. This necessitates careful consideration of the reaction conditions to prevent racemization at the stereocenter.
Maintaining (S)-Stereochemistry during Esterification
The primary challenge in the synthesis of this compound from (S)-Naproxen is the esterification step, which must proceed without compromising the stereochemical integrity of the chiral center. The most common and direct method for this transformation is the Fischer-Speier esterification. banglajol.infolibretexts.orgorganic-chemistry.org This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established method for producing esters. chemistrysteps.commasterorganicchemistry.com
A proposed synthetic pathway for this compound involves the direct esterification of (S)-Naproxen with ethanol-d5 in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism of the Fischer esterification ensures that the stereocenter of the carboxylic acid remains untouched. chemistrysteps.comstackexchange.com The reaction proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the deuterated ethanol (B145695). The chiral center of (S)-Naproxen is not directly involved in the reaction mechanism, and therefore, its configuration is retained in the final ester product.
Enzymatic catalysis offers an alternative and highly stereospecific route to (S)-Naproxen esters. Lipases, for instance, are known to catalyze the enantioselective esterification of racemic Naproxen, preferentially reacting with the (S)-enantiomer. nih.gov In the context of synthesizing the deuterated ester, a lipase (B570770) could be employed to catalyze the reaction between (S)-Naproxen and ethanol-d5, ensuring the preservation of the desired stereochemistry.
A summary of potential synthetic approaches is presented in the table below.
| Method | Reactants | Catalyst/Conditions | Stereochemical Outcome |
| Fischer-Speier Esterification | (S)-Naproxen, Ethanol-d5 | Strong acid (e.g., H₂SO₄), Reflux | Retention of (S)-configuration |
| Enzymatic Esterification | (S)-Naproxen, Ethanol-d5 | Lipase | High retention of (S)-configuration |
Analytical Approaches for Enantiomeric Excess Determination (Methodological Focus)
Confirming the enantiomeric purity of this compound is a critical step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective technique for this purpose. nih.govsemanticscholar.orgmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated excellent enantioseparation capabilities for Naproxen and its derivatives. mdpi.comresearchgate.net
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. researchgate.net
The following table outlines typical parameters for the chiral HPLC analysis of Naproxen derivatives.
| Parameter | Description |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol with a small percentage of a modifier (e.g., trifluoroacetic acid) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV at a wavelength where Naproxen shows strong absorbance (e.g., 254 nm) |
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiomeric excess. researchgate.netacs.orgnih.govacs.org While enantiomers themselves are indistinguishable in a standard NMR spectrum, the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can induce chemical shift differences between the enantiomers. The CSA forms diastereomeric solvates with the enantiomers, leading to separate signals that can be integrated to determine their relative concentrations. Similarly, a CDA reacts with the enantiomers to form diastereomers, which will have distinct NMR spectra.
Chemical Reactivity and Degradation Pathways of S Naproxen Ethyl D5 Ester
Hydrolytic Stability and Esterase-Catalyzed Transformations
The ester linkage in (S)-Naproxen Ethyl-d5 Ester is susceptible to cleavage through both chemical and enzymatic hydrolysis, yielding (S)-Naproxen and deuterated ethanol (B145695).
Kinetic Studies of Ester Hydrolysis under Varying Chemical Conditions
The chemical hydrolysis of naproxen (B1676952) esters, which function as prodrugs, is significantly influenced by pH. Kinetic studies on similar naproxen prodrugs show that the stability of the ester bond varies across the pH range found in the human digestive system. For instance, studies on naproxen amides of amino acid esters, which also contain a labile ester group, demonstrated pH-dependent hydrolysis. nih.gov
Research on various naproxen derivatives indicates that hydrolysis is catalyzed by both acid and base. actascientific.comeurjchem.com Generally, ester prodrugs exhibit greater stability in acidic environments, such as the stomach (pH 1.2), which prevents premature release of the active drug. actascientific.comscispace.com As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis typically increases. For example, a study on a novel naproxen prodrug showed significantly longer half-lives at acidic pH compared to neutral pH, indicating greater stability in acidic conditions. scispace.com The hydrolysis rate of naproxen derivatives has been observed to increase as the pH moves from 1.0 to 7.4. actascientific.comresearchgate.net This pH-dependent kinetic profile is critical for understanding the compound's stability in various chemical environments.
Table 1: pH-Dependent Hydrolysis of a Naproxen Prodrug Derivative Data adapted from kinetic studies on a naproxen-glycine ethyl ester prodrug, illustrating the general principle of pH influence on hydrolysis.
| pH | Buffer System | Half-life (hours) | Stability Profile |
| 1.2 | Simulated Gastric Fluid (SGF) | 23.5 | Relatively Stable |
| 5.5 | Phosphate (B84403) Buffer (Duodenal pH) | 262 | Increased Stability |
| 7.4 | Phosphate Buffer (Intestinal/Blood pH) | 334 | Most Stable |
| Source: Adapted from Reference scispace.com |
Enzymatic Cleavage of (S)-Naproxen Ethyl Esters by Specific Lipases/Esterases in Controlled Research Environments
The enantioselective hydrolysis of racemic naproxen esters is a widely studied biocatalytic process for producing optically pure (S)-Naproxen. This process relies on enzymes that preferentially cleave the ester bond of one enantiomer over the other.
Carboxylic ester hydrolases (EC 3.1.1.x) are the primary class of enzymes used for the kinetic resolution of naproxen esters. mdpi.com Within this class, lipases (EC 3.1.1.3) and carboxylesterases (EC 3.1.1.1) are the most relevant and frequently employed enzymes in research settings. mdpi.com These enzymes catalyze the cleavage of the ester bond to produce the therapeutically active (S)-Naproxen acid. mdpi.com
Extensive screening has identified several specific enzymes capable of this selective transformation. Lipases from various microbial sources, particularly Candida rugosa, are well-documented for their ability to hydrolyze naproxen esters with high enantioselectivity. csir.co.zanih.gov Esterases from Bacillus subtilis and other bacteria have also been successfully used and even engineered to enhance their selectivity for the (S)-enantiomer. mdpi.com
Table 2: Enzyme Classes and Specific Enzymes for (S)-Naproxen Ethyl Ester Hydrolysis
| Enzyme Class | Specific Enzyme/Source | Key Findings |
| Lipase (B570770) | Candida rugosa Lipase (e.g., ChiroCLEC-CR) | High enantioselectivity for (S)-Naproxen production from racemic esters. csir.co.zaresearchgate.net |
| Lipase | Burkholderia cepacia Lipase (PS IM) | Effective in kinetic resolution of related esters, showing high enantiomeric excess. nih.gov |
| Carboxylesterase | Bacillus subtilis Esterase (e.g., BS2m) | Outperforms other esterases in the hydrolysis of naproxen esters; can be engineered for improved (S)-selectivity. mdpi.com |
| Carboxylesterase | Halomonas elongata Esterase (HeE) | Demonstrates moderate hydrolytic activity towards naproxen esters. mdpi.com |
| Monoclonal Antibody | Catalytic Antibody (N116-27) | Accelerates the hydrolysis of the (R)-ester, demonstrating an alternative biocatalytic approach. nih.gov |
| Source: Compiled from references mdpi.comcsir.co.zaresearchgate.netnih.govnih.gov |
To maximize the efficiency and enantioselectivity of the enzymatic hydrolysis of naproxen ethyl ester, various reaction parameters must be optimized. Key factors include temperature, pH, enzyme-to-substrate ratio, substrate concentration, and the use of co-solvents.
A detailed study on the hydrolysis of racemic naproxen ethyl ester using ChiroCLEC-CR, an immobilized lipase from Candida rugosa, provides a clear example of process optimization. csir.co.zaresearchgate.net The research involved statistically designed experiments to identify the optimal conditions that led to a more than 20-fold improvement in enzyme activity while maintaining excellent enantioselectivity (>98% enantiomeric excess for (S)-Naproxen). csir.co.zaresearchgate.net
Table 3: Optimized Reaction Parameters for Hydrolysis of Naproxen Ethyl Ester using ChiroCLEC-CR
| Parameter | Optimized Value/Condition | Outcome/Remark |
| Temperature | 50-55 °C | Optimal temperature for enzyme activity. csir.co.zaresearchgate.net |
| pH | 5.0 | Optimal pH using an acetate (B1210297) buffer system. csir.co.za |
| Substrate Concentration | 10% (m/v) | High substrate loading achieved under optimized conditions. csir.co.zaresearchgate.net |
| Enzyme to Substrate Ratio | 1:50 | Balanced ratio for efficient conversion. csir.co.zaresearchgate.net |
| Co-solvent | 41% PEG 1000 | Addition of Polyethylene Glycol 1000 improved conversion rates 10-fold. csir.co.zaresearchgate.net |
| Kinetic Parameters | Vmax: 0.359 µmol/min/mgKM: 17.6 mM | Determined under optimized conditions. csir.co.zaresearchgate.net |
| Reaction Outcome | >40% conversion>98% enantiomeric excess (ee) | High yield of optically pure (S)-Naproxen. csir.co.zaresearchgate.net |
| Source: Data from references csir.co.zaresearchgate.net |
Oxidative and Photochemical Degradation Studies
Upon hydrolysis, the resulting naproxen molecule can undergo further degradation through oxidative and photochemical pathways. These studies are crucial for understanding its environmental fate and persistence.
Investigation of Hydroxyl Radical-Mediated Degradation Mechanisms (General Principles)
Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective for degrading naproxen in aqueous environments. nih.gov The degradation process is rapid, as characterized by high second-order rate constants.
The primary mechanism of degradation involves the addition of a hydroxyl radical to the aromatic naphthalene (B1677914) ring of the naproxen molecule. nih.govnih.gov Theoretical and experimental studies have shown that the most favorable pathway is the •OH addition to the ortho position of the methoxy-substituted benzene (B151609) ring. nih.gov This initial attack leads to the formation of hydroxylated intermediates. The main initial degradation product is identified as 2-(5-hydroxy-6-methoxynaphthalen-2-yl)propanoic acid (HMNPA). nih.gov Further oxidation of this intermediate can occur, exhibiting similar reactivity to the parent naproxen molecule. nih.gov Other degradation events include decarboxylation and the formation of various byproducts through subsequent radical attacks and bond cleavages. nih.gov
Table 4: Kinetic Rate Constants for the Reaction of Naproxen with Oxidative Radicals
| Reactant | Oxidizing Species | Second-Order Rate Constant (k) (M⁻¹ s⁻¹) | Experimental Conditions |
| Naproxen | Hydroxyl Radical (•OH) | (4.32 ± 0.04) × 10⁹ | pH = 3.0 nih.govccu.edu.tw |
| Naproxen | Hydroxyl Radical (•OH) | (9.05 ± 0.51) × 10⁹ | pH = 5.0 iwaponline.com |
| Naproxen | Sulfate (B86663) Radical (SO₄•⁻) | (5.64 ± 0.73) × 10⁹ | pH = 5.0 iwaponline.com |
| HMNPA | Hydroxyl Radical (•OH) | 2.22 × 10⁹ | Kinetic modeling nih.gov |
| HMNPA: 2-(5-hydroxy-6-methoxynaphthalen-2-yl)propanoic acid, a primary degradation intermediate. | |||
| Source: Compiled from references nih.govccu.edu.twiwaponline.com |
Photolytic Pathways and Environmental Fate Modeling of Related Esters
While specific photolytic data for the d5-ester is limited, studies on naproxen and its non-deuterated esters provide significant insights into its environmental fate. Photolysis is a major degradation pathway for naproxen in surface waters. mdpi.comresearchgate.net When aqueous solutions of naproxen are irradiated, the compound is transformed into several aromatic photoproducts. mdpi.com Initial steps in the photocatalytic degradation of naproxen involve demethylation and decarboxylation, leading to intermediates such as 2-acetyl-6-methoxy-naphthalene and 1-(6-methoxy-2-naphthyl) ethanol. mdpi.com
The degradation of naproxen follows pseudo-first-order kinetics, with the photocatalytic process being more efficient than direct photolysis. nih.gov Under UV irradiation, naproxen removal can reach 83% after three hours, though mineralization to CO2 and water is less complete. nih.gov The main intermediates detected in photolytic degradation studies include 1-(6-methoxynaphtalene-2-yl) ethylhydroperoxide, 2-ethyl-6-methoxynaphthalene, 1-(6-methoxynaphtalen-2-yl) ethanol, 1-(6-methoxynaphtalen-2-yl) ethanone, and malic acid. nih.gov
Environmental fate modeling is crucial for understanding the persistence and transport of naproxen and its esters in aquatic systems. Naproxen has been detected in wastewater, surface water, and groundwater. researchgate.net It is relatively hydrophilic and exists in its anionic form at environmental pH levels (6-8). researchgate.net Transport experiments in sandy aquifer material show that naproxen is highly mobile. nih.gov Biodegradation is a key process in wastewater and soil, while photolysis dominates in surface water. researchgate.net
Forced degradation studies on naproxen have shown it to be susceptible to degradation under acidic and oxidative stress conditions, while it remains relatively stable under basic, thermal, and photolytic stress. mdpi.com
Chemical Derivatization and Transformation Research
The modification of this compound and related compounds is a significant area of research, aimed at creating novel molecules with specific properties for various applications.
Exploration of Novel Reaction Pathways Involving the Ester or Deuterated Ethyl Group
The deuterated ethyl group in this compound is of particular interest. Deuterium (B1214612) labeling is a common strategy to improve the pharmacokinetic properties of drugs. nih.gov The synthesis of this compound typically involves the esterification of (S)-Naproxen with deuterated ethanol (C2D5OH) under acidic conditions.
Research into novel reaction pathways often focuses on the ester group. For instance, the derivatization of the carboxylic acid group in NSAIDs is a strategy to create new compounds with potentially improved therapeutic profiles. tubitak.gov.tr This can involve creating various ester and amide derivatives. tubitak.gov.trresearchgate.net The synthesis of different alkyl esters of naproxen, such as methyl, ethyl, and isopropyl esters, has been achieved through Fischer esterification. researchgate.netbanglajol.info
Furthermore, the development of novel catalytic methods, such as iridium-catalyzed ortho-directed deuterium labeling, allows for the selective incorporation of deuterium into aromatic esters. mdpi.com While this specific method has been explored for benzoate (B1203000) esters, it highlights the ongoing research into selective deuteration techniques that could be applicable to compounds like naproxen esters.
Preparation of Related Chemical Probes and Standards for Research Applications
Deuterated analogs of drugs, including this compound, are invaluable as internal standards in analytical chemistry, particularly for mass spectrometry-based quantification of the parent drug and its metabolites in biological samples. The deuterium labeling provides a distinct mass signature without significantly altering the chemical behavior of the molecule.
The synthesis of various deuterated forms of naproxen has been a focus of research to support these applications. This includes deuteration on the naphthyl ring and the methoxy (B1213986) group. researchgate.netsynthose.com Efficient methods for deuteration, such as using D2O as a deuterium source with palladium catalysis, have been developed to produce labeled pharmaceuticals. researchgate.netnih.gov
Beyond standards, derivatization of naproxen is used to create chemical probes. For example, naproxen-containing diaryliodonium salts have been synthesized from naproxen methyl ester, enabling further functionalization of the aromatic ring through reactions like fluorination, iodination, and arylation. nih.gov Additionally, naproxen has been used to prepare chiral derivatizing agents for the enantioseparation of other molecules by HPLC. akjournals.com These examples demonstrate the versatility of naproxen and its esters in creating tools for chemical and pharmaceutical research.
Table of Research Findings on Naproxen Ester Degradation
| Stress Condition | Observation | Reference |
|---|---|---|
| Acidic (1M HCl, 85°C, 3h) | Degradation observed | mdpi.com |
| Basic (1M NaOH, 85°C, 3h) | Stable | mdpi.com |
| Oxidative (5% H2O2, 15 min) | Stable | mdpi.com |
| Thermal (105°C, 120h) | Degradation observed | mdpi.com |
| Photolytic (10 K Lux, 120h) | Degradation observed | mdpi.com |
| Humidity (90% RH, 25°C, 120h) | Stable | mdpi.com |
Table of Synthesized Naproxen Derivatives for Research
| Derivative Type | Purpose | Reference |
|---|---|---|
| Deuterated Analogs (e.g., d5-ethyl ester, d6-ring) | Internal standards for mass spectrometry | synthose.com |
| Alkyl Esters (Methyl, Ethyl, Isopropyl) | Study of analgesic and anti-inflammatory activities | researchgate.netbanglajol.info |
| Diaryliodonium Salts | Functionalization of the aromatic ring | nih.gov |
| Chiral Derivatizing Agents | Enantioseparation of other compounds | akjournals.com |
Advanced Analytical Methodological Development Using S Naproxen Ethyl D5 Ester
Application as an Internal Standard in Mass Spectrometry-Based Research
(S)-Naproxen Ethyl-d5 Ester is extensively used as an internal standard in mass spectrometry to ensure the accuracy and reliability of quantitative analyses of naproxen (B1676952) in complex biological matrices. The incorporation of five deuterium (B1214612) atoms in the ethyl ester group results in a compound that is chemically analogous to the analyte but with a distinct molecular weight, allowing for precise differentiation and quantification.
Development of Isotope-Dilution Mass Spectrometry (IDMS) Methods for Quantitative Research Analysis
Isotope-Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as this compound, to a sample. This standard, often referred to as a "spike," equilibrates with the naturally occurring analyte. By measuring the altered isotopic ratio, the concentration of the analyte in the original sample can be determined with high accuracy. This method is considered a definitive method due to its ability to correct for variations in sample preparation and instrument response.
The accurate quantification of naproxen in biological samples like human plasma necessitates efficient extraction from the complex matrix. Liquid-liquid extraction (LLE) is a commonly employed technique for this purpose. bioline.org.brijmtst.com In a typical LLE procedure for naproxen analysis, an organic solvent is used to extract the analyte and the internal standard from the aqueous plasma sample. google.com The selection of the extraction solvent and the optimization of pH are critical for achieving high recovery of both naproxen and its deuterated ester. For instance, a mixture of ethyl acetate (B1210297), methyl tert-butyl ether, and dichloromethane (B109758) has been used for the cleanup of plasma samples before LC-MS/MS analysis. nih.gov Another established method involves a single-step LLE, which has been shown to be simple and effective. bioline.org.br
To enhance the efficiency and cleanliness of the extract, solid-phase extraction (SPE) can be used as an alternative to LLE. ijpsjournal.com
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for separating and quantifying naproxen and its deuterated internal standard. bioline.org.brresearchgate.net Reversed-phase columns, such as C18 columns, are typically used for optimal separation. nih.govijpsjournal.com
The mobile phase composition is a critical parameter for achieving good chromatographic resolution. A common mobile phase consists of a mixture of an aqueous solution, often containing a modifier like formic acid or ammonium (B1175870) acetate to improve ionization and peak shape, and an organic solvent such as acetonitrile (B52724) or methanol. bioline.org.brnih.govijpsjournal.com For example, a mobile phase of acetonitrile and 20 mM ammonium acetate (90:10 v/v) has been successfully used. bioline.org.br The isocratic or gradient elution conditions, along with the flow rate, are optimized to ensure a short run time while maintaining good separation of the analyte and the internal standard. bioline.org.br
The following table outlines typical chromatographic conditions used for the analysis of naproxen:
| Parameter | Condition | Reference |
| Column | Zorbax Eclipse XDB Phenyl, 4.6 × 75 mm, 3.5 µm | bioline.org.br |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate (90:10 v/v) | bioline.org.br |
| Flow Rate | 0.5 mL/min | bioline.org.br |
| Injection Volume | 15 µL | bioline.org.br |
| Run Time | 3.0 min | bioline.org.br |
For the detection of naproxen and its deuterated ester, tandem mass spectrometry is employed, often operating in the negative ion mode with electrospray ionization (ESI). bioline.org.br This is because acidic molecules like naproxen readily form negative ions. The mass spectrometer is set to perform Multiple Reaction Monitoring (MRM), a highly selective and sensitive technique where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. bioline.org.br
For naproxen, a common MRM transition is the fragmentation of the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 229.0 to a specific product ion, for instance, at m/z 170.1 or 185.0. bioline.org.brnih.gov The corresponding deuterated internal standard, (S)-Naproxen-d3, would have a transition of m/z 232.0 to m/z 173.1. nih.gov The use of this compound would result in a different precursor ion mass, reflecting the addition of the ethyl-d5 group. The specific MRM transitions are optimized to achieve the best sensitivity and selectivity for both the analyte and the internal standard.
The table below shows example MRM transitions for naproxen and a deuterated analog:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Naproxen | 229.0 | 185.0 | Negative | bioline.org.br |
| Naproxen-d3 | 232.0 | 173.1 | Negative | nih.gov |
Method Validation Parameters for Research Quantitation (Selectivity, Linearity, Precision, Accuracy, Recovery, Stability, Carryover)
A comprehensive validation of the analytical method is crucial to ensure the reliability of the quantitative data. This validation process assesses several key parameters as outlined in regulatory guidelines.
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is confirmed by analyzing blank plasma samples from multiple sources to check for interferences at the retention times of naproxen and its internal standard. bioline.org.br
Linearity: The linearity of the method is established by preparing a calibration curve over a specific concentration range. For naproxen, linearity has been demonstrated over ranges such as 500.1 ng/mL to 100028.5 ng/mL and 10 to 120 µg/mL in human plasma. bioline.org.brimpactfactor.org
Precision and Accuracy: Precision, which reflects the closeness of repeated measurements, and accuracy, the closeness of the measured value to the true value, are assessed at different concentration levels (low, medium, and high). For bioanalytical methods, the precision (expressed as the coefficient of variation, CV) should generally be within 15%, and the accuracy should be within 85-115%. impactfactor.orgnih.gov
Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. For naproxen, recoveries have been reported to be in the range of 93.40% to 99.79%. impactfactor.org
Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. bioline.org.br
Carryover: Carryover is assessed to ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample. This is typically evaluated by injecting a blank sample after a high-concentration standard, with the carryover effect expected to be minimal or non-existent. bioline.org.br
The following table summarizes typical validation results for a naproxen bioanalytical method:
| Validation Parameter | Typical Result | Reference |
| Linearity Range | 0.100–50.0 μg/mL | nih.gov |
| Inter-day Precision (%CV) | ≤9.4% | nih.gov |
| Analytical Recovery | 94.4% to 103.1% | nih.gov |
| Absolute Recovery | 90.0 ± 3.6% | nih.gov |
| Stability (Freeze-Thaw) | Stable | bioline.org.br |
| Carryover | 0% | bioline.org.br |
Utilization in Metabolomics Research as a Tracer
The use of deuterated compounds like this compound is a cornerstone of modern metabolomics research, serving as stable isotope tracers to map the metabolic fate of drugs. aquigenbio.comsimsonpharma.com By introducing a labeled version of a drug into a biological system, researchers can track its transformation into various metabolites. aquigenbio.commedchemexpress.com The distinct mass of the deuterated metabolites allows for their easy identification and differentiation from endogenous molecules using mass spectrometry. medchemexpress.com
In the context of naproxen, this approach is crucial for understanding its biotransformation pathways. The major metabolite of naproxen is 6-O-desmethylnaproxen. medchemexpress.commedchemexpress.eu Naproxen and its desmethyl metabolite can also undergo phase II metabolism to form glucuronide and sulfate (B86663) conjugates. researchgate.net
The use of this compound as a tracer would enable researchers to:
Identify and confirm the structure of metabolites: The mass shift introduced by the deuterium label helps in the confident identification of drug-related signals in complex metabolite profiles.
Elucidate metabolic pathways: By identifying the various deuterated metabolites, the sequence of biotransformation reactions can be pieced together. simsonpharma.com
Quantify metabolite formation: Isotope dilution techniques can be applied to quantify the concentration of each metabolite, providing insights into the rate and extent of different metabolic reactions.
Isotopic Tracing in Controlled Biological Systems (excluding human clinical samples)
The use of stable isotope-labeled compounds like this compound is fundamental in pharmacokinetic and metabolic studies within controlled biological systems such as cell cultures and animal models. In these systems, the deuterated ester serves as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) profiles of naproxen.
When introduced into a biological system, this compound follows the same metabolic pathways as the unlabeled drug. It is primarily metabolized in the liver to 6-O-desmethylnaproxen, and both the parent compound and its desmethyl metabolite are further converted to their respective acylglucuronide conjugates. wikipedia.org Because the deuterium label adds a specific mass shift (+5 Da), researchers can use mass spectrometry techniques like LC-MS/MS to track the compound and its metabolites, differentiating them from endogenous molecules. This allows for precise measurement of the rate and extent of metabolic conversion without interference from the biological matrix.
For example, in studies involving the biodegradation of naproxen by microorganisms like Bacillus thuringiensis, using a labeled version could help to unequivocally identify metabolic products such as O-desmethylnaproxen and subsequent degradation intermediates. nih.gov This tracing ability is crucial for understanding the metabolic fate of the drug and identifying novel metabolites in various biological systems.
Differentiation of Endogenous Metabolites from Contaminants Using Isotopic Labeling
A significant challenge in environmental and biological analysis is distinguishing between endogenously produced metabolites and exogenous contaminants, which may be structurally identical. Isotopic labeling with compounds such as this compound provides a definitive solution to this problem. When used as an internal standard in quantitative analysis, it allows for the accurate measurement of the non-labeled analyte in a sample. evitachem.com
In environmental monitoring, naproxen has been detected in various water sources, from ng/L to µg/L concentrations. nih.gov When analyzing environmental or biological samples (e.g., from aquatic organisms exposed to contaminated water), it can be difficult to discern whether detected naproxen is from recent exposure or is a result of accumulated background contamination. By introducing a known quantity of this compound (as a spike or internal standard) into the sample during analysis, a clear distinction can be made. researchgate.net The mass spectrometer selectively detects both the native naproxen and the deuterated standard based on their distinct mass-to-charge ratios. This method, known as isotope dilution mass spectrometry, is a gold-standard quantitative technique that corrects for sample loss during preparation and for matrix effects (ion suppression or enhancement) that can affect signal intensity. researchgate.net This ensures that the quantification of naproxen as a contaminant is highly accurate and not skewed by the sample matrix.
| Application Area | Utility of this compound | Analytical Technique |
| Metabolic Studies | Tracer for ADME pathways in cell cultures and animal models. | LC-MS/MS |
| Pharmacokinetics | Internal standard for accurate quantification of naproxen and its metabolites. | LC-MS/MS, GC-MS |
| Environmental Analysis | Differentiation of environmental contaminants from endogenous molecules. nih.gov | Isotope Dilution Mass Spectrometry |
Chromatographic Enantioseparation Research Using Chiral Derivatizing Reagents (CDR) Based on Naproxen Derivatives
(S)-Naproxen is an inherently chiral molecule and its derivatives are widely used as chiral derivatizing reagents (CDRs). researchgate.netresearchgate.net The principle of this indirect enantioseparation method is to react a racemic mixture (containing two enantiomers) with a pure, single enantiomer of a CDR. nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated using standard, non-chiral chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov The highly UV-absorbent naphthalene (B1677914) ring of naproxen also imparts a strong chromophore to the resulting derivatives, facilitating sensitive detection. scispace.com
Development of Diastereomers for Enantiomeric Analysis (e.g., Penicillamine, Amino Acids)
Derivatives of (S)-naproxen have been successfully synthesized to serve as effective CDRs for the enantiomeric resolution of various compounds containing amino groups, such as amino acids and penicillamine. researchgate.netresearchgate.net To become a reactive reagent, the carboxylic acid group of (S)-naproxen is typically activated. akjournals.com For instance, reacting (S)-naproxen with agents like N-hydroxysuccinimide or 1H-benzotriazole creates highly reactive intermediates. researchgate.netakjournals.com
One such reagent, (S)-naproxen-benzotriazole, has been used to form diastereomers with 18 different proteinogenic amino acids. nih.gov The reaction involves the nucleophilic attack of the amino group of the amino acid on the CDR, forming a stable amide bond. akjournals.com This process has been optimized using microwave irradiation to achieve rapid derivatization. researchgate.netnih.gov Similarly, N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl) propionate (B1217596), derived from (S)-naproxen and N-hydroxysuccinimide, has been effectively used to create diastereomers of DL-penicillamine for subsequent HPLC separation. researchgate.netresearchgate.net
Researchers have also developed automated methods using (S)-naproxen chloride as the CDR for the analysis of amino acids, demonstrating the broad applicability of this approach. acs.org
Optimization of HPLC Conditions for Diastereomeric Resolution
Once diastereomers are formed, the critical next step is to optimize the HPLC conditions to achieve baseline separation. For diastereomers formed from (S)-naproxen-based CDRs and amino acids or penicillamine, reversed-phase HPLC on a C18 column is the most common approach. researchgate.netnih.gov
Key parameters that are optimized include the mobile phase composition, pH, and flow rate. A typical mobile phase consists of a binary gradient system of an aqueous buffer and an organic modifier, usually acetonitrile. akjournals.comnih.gov For the separation of 18 proteinogenic amino acid diastereomers derivatized with (S)-naproxen-benzotriazole, a linear gradient of triethylammonium (B8662869) phosphate (B84403) buffer (pH 3.5) and acetonitrile (from 30% to 65% acetonitrile over 35 minutes) was found to be effective. nih.gov The UV detection wavelength is typically set around 230 nm to 231 nm to maximize the signal from the naproxen chromophore. scispace.comnih.gov
In the case of DL-penicillamine diastereomers, a mobile phase of triethylammonium phosphate buffer (5mM, pH 4.0) with a linear gradient of acetonitrile (30% to 70% over 30 minutes) provided excellent separation. researchgate.net The optimization process often involves systematically varying the pH of the buffer and the flow rate to achieve the best balance between resolution and analysis time. akjournals.com For example, studies have shown that a flow rate of 0.8 mL/min can provide optimal peak shapes for certain naproxen-derived diastereomers. akjournals.com
The table below summarizes typical optimized HPLC conditions for the separation of diastereomers derived from (S)-naproxen-based CDRs.
| Analyte | Chiral Derivatizing Reagent | Column | Mobile Phase | Flow Rate | Detection | Reference |
| 18 Proteinogenic Amino Acids | (S)-Naproxen-benzotriazole | C18 (Reversed-Phase) | Linear gradient of triethylammonium phosphate (pH 3.5) and acetonitrile (30-65%) | Not specified | 231 nm | nih.gov |
| DL-Penicillamine | N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl) propionate | C18 (Reversed-Phase) | Linear gradient of triethylammonium phosphate (5mM, pH 4.0) and acetonitrile (30-70%) | Not specified | Not specified | researchgate.net |
| (RS)-Baclofen | (S)-Naproxen-benzotriazole | C18 (Reversed-Phase) | Binary mixture of acetonitrile and triethylammonium phosphate | 0.8 mL/min | 220 nm | akjournals.com |
| β-Amino Alcohols | Benzimidazole-(S)-naproxen amide | C18 (Reversed-Phase) | Linear gradient of aq. TEAP (10 mM, pH 4.0) and acetonitrile (35-65%) | 1.0 mL/min | 231 nm | scispace.com |
Computational and Theoretical Investigations of S Naproxen Ethyl D5 Ester
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature and geometry of (S)-Naproxen Ethyl-d5 Ester.
DFT calculations are a cornerstone for predicting the three-dimensional arrangement of atoms in a molecule. While specific DFT studies on the deuterated this compound are not extensively documented, comprehensive studies on the parent (S)-Naproxen and its non-deuterated esters provide a robust framework for understanding its structure. eurjchem.comd-nb.info
Theoretical studies on the closely related (S)-Naproxen have utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to determine its equilibrium geometry. researchgate.net The conformational landscape of naproxen (B1676952) and its esters is complex, with rotation possible around several single bonds. The most significant of these is the bond connecting the propionate (B1217596) group to the naphthalene (B1677914) ring. Studies combining NMR spectroscopy and theoretical models on naproxen have shown an equilibrium of different minimum energy structures in solution. rsc.org For the ethyl ester, additional conformational flexibility is introduced by the ethyl group.
Table 1: Selected Calculated Geometric Parameters for (S)-Naproxen Esters (Note: Data is based on theoretical studies of non-deuterated naproxen esters as a proxy.)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C=O Bond Length | Carbonyl bond in the ester group | ~1.21 Å |
| C-O Bond Length | Ester single bond | ~1.36 Å |
| Cα-Naphthyl Bond | Bond connecting chiral carbon to the ring | ~1.52 Å |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. biomedres.us
For naproxen and its derivatives, the HOMO is typically localized over the electron-rich methoxynaphthalene ring system, while the LUMO is often distributed over the carbonyl group and the aromatic system. mdpi.com This distribution indicates that the naphthalene moiety acts as the primary electron donor, and intramolecular charge transfer can occur upon electronic excitation. mdpi.com
DFT calculations on naproxen have determined the HOMO-LUMO gap to be approximately 4.47 eV. biomedres.us A smaller gap generally implies higher chemical reactivity. biomedres.us Other electronic properties derived from HOMO and LUMO energies, such as chemical potential, hardness, and softness, help to quantify the molecule's reactivity. The introduction of the deuterated ethyl ester group is not expected to significantly alter these electronic parameters, as they are primarily dictated by the π-electron system of the naphthalene ring and the carbonyl group.
Table 2: Calculated Electronic Properties of Naproxen (Note: This data for the parent compound provides a baseline for its ester derivatives.)
| Property | Definition | Calculated Value (eV) | Reference |
|---|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.83 | biomedres.us |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.36 | biomedres.us |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.47 | biomedres.us |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.23 | biomedres.us |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions. mdpi.com
MD simulations can map the dynamic behavior of this compound in various environments, such as in solution. These simulations reveal how the molecule flexes, bends, and rotates around its single bonds. The trajectory of the simulation can be analyzed to determine the most stable and frequently occurring conformations. nih.gov
While MD simulations can reveal dynamics, computational models are also used to understand the stable, ordered arrangement of molecules in a crystal lattice. Experimental X-ray diffraction data for the non-deuterated (S)-Naproxen Ethyl Ester provides the fundamental unit cell and space group information. nih.gov
Computational analysis of the crystal packing can elucidate the specific non-covalent interactions that stabilize the structure. These interactions include hydrogen bonds (e.g., C-H···O), van der Waals forces, and π-π stacking between the naphthalene rings of adjacent molecules. researchgate.netmdpi.com Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular contacts. mdpi.com For naproxen crystals, strong intermolecular ring current effects have been observed, influencing the local magnetic environment of protons. researchgate.net The crystal structure of this compound is predicted to be isostructural with its non-deuterated form, with the same packing motifs and intermolecular forces governing its solid-state architecture.
Table 3: Crystallographic Data for (S)-Naproxen Ethyl Ester (Source: Experimental data from the Crystallography Open Database)
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₆H₁₈O₃ | nih.gov |
| Space Group | P 1 2₁ 1 | nih.gov |
| a | 8.1459 Å | nih.gov |
| b | 5.8321 Å | nih.gov |
| c | 15.3640 Å | nih.gov |
| β | 102.919 ° | nih.gov |
Theoretical Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, including NMR, IR, and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure.
For this compound, the most significant impact of isotopic labeling is on its vibrational and NMR spectra. DFT calculations can predict vibrational frequencies corresponding to IR and Raman spectroscopy. researchgate.net The C-D stretching and bending vibrations of the ethyl-d5 group will appear at significantly lower wavenumbers than the corresponding C-H vibrations due to the heavier mass of deuterium (B1214612). This isotopic shift is a key feature that can be predicted computationally. For instance, a characteristic IR absorption for an ester C=O group is typically observed around 1750 cm⁻¹. d-nb.info
Theoretical prediction of NMR spectra, often using the Gauge-Independent Atomic Orbital (GIAO) method, is also a powerful tool. science.gov Calculations can predict the ¹H and ¹³C chemical shifts for the molecule. For this compound, ¹H NMR predictions would show the absence of signals in the ethyl region, while ¹³C NMR would show signals for the deuterated carbons, albeit with potential splitting due to C-D coupling and longer relaxation times. Comparing calculated chemical shifts with experimental data for the non-deuterated parts of the molecule can confirm assignments. d-nb.inforesearchgate.net Studies have shown a strong correlation between DFT-calculated and experimental NMR chemical shifts for naproxen and its derivatives. researchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-Naproxen |
| (S)-Naproxen Ethyl Ester |
| Naproxen Sodium |
| (R)-Naproxen Ester |
Computational NMR Chemical Shift Prediction and Validation
The precise structural elucidation of molecules like this compound heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods are invaluable for predicting NMR chemical shifts, which aids in the validation of experimental data and the assignment of resonances. The prediction of ¹H and ¹³C NMR chemical shifts for organic molecules is commonly achieved through Density Functional Theory (DFT) calculations and increasingly sophisticated machine learning models.
For naproxen and its derivatives, DFT-based calculations have demonstrated a strong correlation between theoretical predictions and experimental solid-state NMR data. researchgate.netresearchgate.net Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often paired with functionals like B3LYP and basis sets such as 6-311++G(2d,2p), are employed to calculate chemical shielding values. researchgate.netresearchgate.net Studies on naproxen have shown that these computational approaches can accurately account for intermolecular effects, such as ring-current effects in different crystalline forms, leading to excellent agreement between calculated and measured proton chemical shifts. researchgate.net The deuteration in this compound, where five hydrogen atoms in the ethyl group are replaced by deuterium, makes it a valuable internal standard for quantitative analysis in NMR spectroscopy.
Recent advancements have also seen the rise of Graph Neural Networks (GNNs) for predicting NMR spectra. arxiv.org These models, trained on large datasets of annotated spectra, can achieve high accuracy. For general organic molecules, GNN-based models have reported Mean Absolute Errors (MAEs) as low as 1.355 ppm for ¹³C NMR and 0.224 ppm for ¹H NMR. arxiv.org For more complex 2D NMR spectra like HSQC, machine learning models can predict shifts with MAEs of 2.05 ppm for ¹³C and 0.165 ppm for ¹H, demonstrating the predictive power of these computational tools. arxiv.org
Table 1: Comparison of Computational NMR Prediction Methods
| Method | Typical Application | Reported Mean Absolute Error (MAE) | Reference |
|---|---|---|---|
| DFT (GIAO-B3LYP) | Structure validation, intermolecular effect analysis | High correlation, specific MAE varies with system | researchgate.netresearchgate.net |
| GNN (1D NMR) | High-throughput prediction for organic molecules | ¹³C: ~1.36 ppm, ¹H: ~0.22 ppm | arxiv.org |
| GNN (2D HSQC) | Prediction of cross-peaks in 2D spectra | ¹³C: ~2.05 ppm, ¹H: ~0.17 ppm | arxiv.org |
Vibrational Spectroscopy Analysis (e.g., FT-IR, FT-Raman) and Computational Correlation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. Computational chemistry plays a crucial role in assigning the observed spectral bands to specific molecular vibrations.
For related compounds like Naproxen Sodium, detailed vibrational analyses have been performed using DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compute the equilibrium geometry and vibrational wavenumbers. researchgate.net The theoretical results are often scaled by a factor (e.g., 0.961) to achieve better agreement with experimental data. researchgate.net Such studies allow for the detailed assignment of vibrational modes, including the characteristic stretching and bending of functional groups. For instance, the double bond stretching of the carbon atoms in the naphthalene ring of naproxen sodium is observed experimentally around 1605 cm⁻¹ and calculated to be in the 1583-1645 cm⁻¹ range. researchgate.net For this compound, similar computational approaches would be used to predict its vibrational spectra, with particular attention to the shifts induced by the deuterated ethyl group. The C-D stretching vibrations would appear at lower frequencies compared to C-H stretches due to the heavier mass of deuterium, providing a clear spectroscopic marker for the deuteration.
Table 2: Key Vibrational Modes for Naproxen Derivatives and Expected Location for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in Naproxen Derivatives | Expected Wavenumber Range (cm⁻¹) in this compound | Reference |
|---|---|---|---|
| C=O Stretch (Ester) | ~1730 | ~1730 | |
| C=C Stretch (Aromatic) | 1580 - 1650 | 1580 - 1650 | researchgate.net |
| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 | 2850 - 3100 | researchgate.net |
| C-D Stretch (Deuterated Ethyl) | Not Applicable | ~2100 - 2250 | Inferred |
Computational Studies on Chemical Stability and Reactivity
Modeling of Hydrolysis Mechanisms and Transition States
The chemical stability of this compound is largely determined by the reactivity of its ester group, which is susceptible to hydrolysis. This reaction cleaves the ester bond to yield (S)-Naproxen and deuterated ethanol (B145695). The hydrolysis can be catalyzed by either acid or base.
Computational studies, particularly using DFT, are instrumental in understanding the mechanism of this reaction. Theoretical investigations into the enantioselective hydrolysis of naproxen esters have revealed key differences between the S- and R-enantiomers. eurjchem.com DFT calculations have shown that the parameters of the ester group (-COO-) in the S-naproxen ester are similar to those of a simple, readily hydrolyzed ester in an aqueous environment. In contrast, the R-naproxen ester shows significant differences, explaining its resistance to hydrolysis. eurjchem.com This enantioselectivity is a critical aspect of its chemical behavior.
Furthermore, modeling the transition state of the hydrolysis reaction is crucial for designing catalysts. For example, a hapten designed to mimic the phosphonate (B1237965) transition state of naproxen ethyl ester hydrolysis was used to generate monoclonal antibodies that could catalyze the reaction enantioselectively. nih.gov In enzymatic hydrolysis, computational analysis of the active sites of esterases can explain substrate preference. mdpi.com Differences in the size and flexibility of tunnels leading to the catalytic site can determine why certain enzymes are more effective at hydrolyzing bulky substrates like naproxen esters. mdpi.com
Simulations of Degradation Pathways and Intermediate Formation
Beyond hydrolysis, this compound can undergo degradation through other chemical pathways. Computational simulations help in predicting these pathways and identifying potential degradation products. The primary degradation reactions for the ester include oxidation and reduction. Oxidation can occur at the aromatic naphthalene ring, potentially leading to the formation of quinones, while reduction reactions can target the ester's carbonyl group, converting it to an alcohol.
Once hydrolyzed to (S)-Naproxen, the resulting molecule is subject to further degradation, which has been studied in environmental contexts. nih.gov A known biodegradation pathway for naproxen involves demethylation of the methoxy (B1213986) group to form O-desmethylnaproxen. nih.gov This intermediate can be further metabolized. Photodegradation is another significant pathway, where exposure to light can break down the molecule. nih.gov The degradation products of naproxen can sometimes exhibit different toxicity profiles than the parent compound. nih.gov Computational models can simulate these complex degradation cascades, predicting the formation of various intermediates and final products under different environmental conditions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-Naproxen |
| (R)-Naproxen |
| Naproxen |
| Naproxen Sodium |
| Naproxen Ethyl Ester |
| Deuterated ethanol |
| O-desmethylnaproxen |
Future Research Directions and Emerging Methodologies
Integration of (S)-Naproxen Ethyl-d5 Ester in Advanced Analytical Platforms
This compound serves as an ideal internal standard for the quantification of naproxen (B1676952) and its metabolites in various biological matrices. Its key advantage lies in its five deuterium (B1214612) atoms on the ethyl ester group, which provides a distinct mass shift from the non-deuterated analyte, minimizing isotopic interference and enhancing analytical precision. This property is particularly crucial in advanced analytical platforms such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS). pubcompare.ai
In LC-MS/MS-based bioanalysis, this compound is used to correct for variations during sample preparation, chromatographic separation, and mass spectrometric detection, thereby improving the accuracy and precision of quantitative measurements. pubcompare.airesearchgate.net The development of highly sensitive LC-MS/MS methods allows for the quantification of naproxen in human plasma at low concentrations, which is essential for detailed pharmacokinetic studies. nih.gov
Future research will likely focus on the application of this compound in even more sensitive and high-throughput analytical systems. This includes its use in untargeted metabolomics studies using HRMS to elucidate the broader metabolic pathways of naproxen and identify novel metabolites. animbiosci.org The stability of the deuterium label also makes it a suitable tracer for in-vivo drug metabolism and pharmacokinetic (DMPK) studies. nih.govsimsonpharma.com
Table 1: Advanced Analytical Platforms Utilizing this compound
| Analytical Platform | Application | Role of this compound | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Bioanalysis of naproxen in plasma | Internal Standard | High precision and accuracy, corrects for matrix effects. pubcompare.ainih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Metabolomics, Pharmacokinetic studies | Internal Standard and Tracer | Accurate mass measurement, identification of unknown metabolites. animbiosci.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative analysis, reaction monitoring | Internal Standard | Structural elucidation and quantification without sample destruction. manufacturingchemist.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of naproxen and its derivatives | Internal Standard | High separation efficiency for volatile compounds. |
Novel Synthetic Routes for Deuterated Ester Analogs
The standard synthesis of this compound involves the Fischer esterification of (S)-Naproxen with deuterated ethanol (B145695) (C2D5OH) in the presence of an acid catalyst. banglajol.info While effective, future research is directed towards developing more efficient, greener, and versatile synthetic methods for producing a wider range of deuterated naproxen ester analogs.
One emerging area is the use of enzymatic catalysis. Lipases, for instance, can be employed for the enantioselective esterification or transesterification to produce optically pure (S)-naproxen esters. researchgate.netnih.gov Directed evolution of esterases can further enhance their enantioselectivity towards the (S)-enantiomer of ketoprofen (B1673614) ethyl ester, a principle that can be applied to naproxen esters. researchgate.net Chemoenzymatic methods, which combine the efficiency of chemical synthesis with the specificity of biocatalysis, offer a promising route to high-purity deuterated phospholipids (B1166683) and could be adapted for naproxen derivatives. nih.gov
Other novel approaches for deuteration are also being explored. Palladium-catalyzed C-H activation using heavy water (D2O) as the deuterium source has been shown to be effective for the deuteration of various pharmaceuticals, including naproxen methyl ester. researchgate.netuni-freiburg.de Another innovative method is the reductive deuteration of aromatic esters using samarium(II) iodide and D2O, which provides high deuterium incorporation under mild conditions. organic-chemistry.orgthieme-connect.com These methods could be adapted to synthesize a variety of deuterated naproxen ester analogs with deuterium labels at different positions for specific research applications.
Table 2: Comparison of Synthetic Methodologies for Deuterated Naproxen Esters
| Synthetic Method | Description | Key Features | Potential for Novel Analogs |
|---|---|---|---|
| Acid-Catalyzed Esterification | Reaction of (S)-Naproxen with deuterated ethanol using an acid catalyst. banglajol.info | Standard and established method. | Limited to ester analogs of available deuterated alcohols. |
| Enzymatic Resolution | Use of lipases for stereoselective hydrolysis of racemic naproxen esters. nih.gov | High enantiopurity of the (S)-enantiomer. | Can be applied to various ester substrates. |
| Directed Evolution of Esterases | Engineering enzymes for improved enantioselectivity. researchgate.net | Highly specific and efficient catalysis. | Potential for creating highly selective biocatalysts for novel esters. |
| Palladium-Catalyzed C-H Activation | Direct deuteration of the aromatic core using D2O. researchgate.netuni-freiburg.de | Allows for deuteration at specific C-H bonds. | Can create analogs with deuterium on the naphthalene (B1677914) ring. |
| Reductive Deuteration | Use of SmI2 and D2O for reductive deuteration of esters. organic-chemistry.orgthieme-connect.com | Mild reaction conditions, high deuterium incorporation. | Applicable to a broad range of ester functionalities. |
Exploration of Environmental Degradation Mechanisms through Advanced Modeling
The widespread use of naproxen has led to its detection in various environmental compartments. simsonpharma.com Understanding its environmental fate is crucial for assessing its ecological impact. The degradation of naproxen can occur through direct and indirect photolysis, as well as biodegradation by microorganisms. biosynth.com Key degradation intermediates include O-desmethylnaproxen. simsonpharma.comuni-freiburg.de
While studies have focused on the degradation of naproxen itself, the use of this compound in these studies is an emerging area of research. The deuterated compound can serve as a valuable tracer to follow the degradation pathways of the ester form of naproxen in complex environmental matrices. Furthermore, the kinetic isotope effect (KIE) due to the C-D bonds can provide insights into the rate-determining steps of the degradation reactions.
Advanced computational modeling can be integrated with experimental data from studies using this compound to build more accurate predictive models for the environmental fate of naproxen and its derivatives. researchgate.net These models can help in assessing the persistence, bioaccumulation, and toxicity of these compounds and their degradation products. However, to date, there is limited published research that specifically employs this compound for environmental degradation studies and advanced modeling. Future research in this area is warranted to fill this knowledge gap.
Development of New Research Applications in Chemical and Biological Systems
The primary application of this compound has been as an internal standard. However, its unique isotopic signature opens up possibilities for its use in a broader range of research applications. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties and reduced toxicity. nih.gov
Future research could explore the synthesis of a library of deuterated naproxen ester analogs, using this compound as a starting point or by employing the novel synthetic methods described in section 6.2. These new analogs could be screened for enhanced therapeutic effects or reduced side effects. For instance, deuteration at metabolically vulnerable sites can slow down drug metabolism, leading to a longer duration of action. nih.gov
Moreover, this compound and other deuterated analogs can be used as probes to study enzyme-substrate interactions. For example, they can be used in enzyme inhibition assays, such as for cyclooxygenase (COX) enzymes, to investigate the mechanism of action of naproxen and its derivatives. nih.gov The development of naproxen derivatives as dual inhibitors for enzymes like lipoxygenase and α-glucosidase highlights the potential for creating new therapeutic agents from the naproxen scaffold. researchgate.net The use of deuterated analogs in these studies can provide a deeper understanding of the structure-activity relationships.
Q & A
Q. How can researchers ensure reproducibility in synthesizing and testing this compound across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
